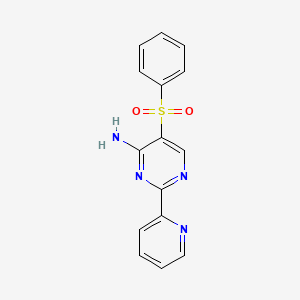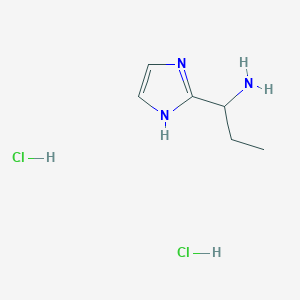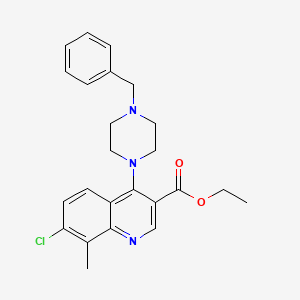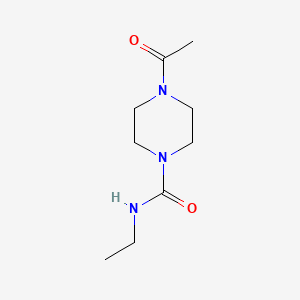
5-(Phenylsulfonyl)-2-(2-pyridinyl)-4-pyrimidinamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Wissenschaftliche Forschungsanwendungen
Reactivity and Formation
Research has delved into the formation and reactivity of pyrimidinyl sulphones and sulphoxides, including 2-phenylsulphonyl-pyrimidine derivatives. These compounds exhibit a variety of nucleophilic displacement reactions, indicating a significant reactivity that surpasses that of their thioether precursors. Such studies lay the groundwork for further exploration of their potential applications in synthetic chemistry (Brown & Ford, 1967).
Antimicrobial Additives
A study on the incorporation of pyrimidine derivatives into surface coatings and printing ink pastes highlighted their effective antimicrobial properties. These compounds, when physically incorporated into polyurethane varnish, demonstrated a potent antimicrobial effect against various microbial strains, suggesting their utility in enhancing the antimicrobial resistance of surfaces (El‐Wahab et al., 2015).
CNS Disease Treatment
Investigations into 3-(phenylsulfonyl)pyrazolo[1,5-a]pyrimidine derivatives as 5-HT6 receptor antagonists revealed their therapeutic potential for treating central nervous system (CNS) diseases. Compounds with pyridine moieties showed a promising antagonistic activity against 5-HT6 receptors, indicating their significance in developing treatments for various CNS disorders (Ivashchenko et al., 2012).
Antibacterial and Antivirulence Agents
Research on cis-5-Phenyl prolinates with electrophilic substituents has identified them as potential inhibitors of Staphylococcus aureus sortase SrtA, showcasing their application as hits for developing antibacterials and antivirulence agents. This study contributes to the search for novel strategies to combat bacterial infections and their virulence factors (Kudryavtsev et al., 2009).
Synthesis and Evaluation of Antimicrobial Agents
A novel series of pyrazolo[1,5-a]pyrimidine ring systems containing phenylsulfonyl moiety was synthesized and evaluated for their antimicrobial activities. The study revealed that derivatives with sulfone groups showed significant efficacy against bacteria and fungi, highlighting their potential as antimicrobial agents (Alsaedi et al., 2019).
Safety and Hazards
Wirkmechanismus
Target of Action
The compound contains a pyridinium salt, which is a common structure in many natural products and bioactive pharmaceuticals . Pyridinium salts have been known to interact with a wide range of targets, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase inhibitors .
Result of Action
Based on the potential targets, it could have a range of effects, including anti-microbial, anti-cancer, anti-malarial, and anti-cholinesterase activities .
Eigenschaften
IUPAC Name |
5-(benzenesulfonyl)-2-pyridin-2-ylpyrimidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H12N4O2S/c16-14-13(22(20,21)11-6-2-1-3-7-11)10-18-15(19-14)12-8-4-5-9-17-12/h1-10H,(H2,16,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DAFYDRVJYIMKFE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)S(=O)(=O)C2=CN=C(N=C2N)C3=CC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H12N4O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N-[4-(trifluoromethyl)phenyl]-1,2,3-thiadiazole-4-carboxamide](/img/structure/B2534120.png)
![1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)-2-phenoxypropan-1-one](/img/structure/B2534121.png)
![3-[(3-Chlorophenyl)methyl]oxolane-3-carboxylic acid](/img/structure/B2534123.png)
![3-[(2H-1,3-benzodioxol-5-yloxy)methyl]-4-(4-fluorophenyl)piperidine hydrochloride](/img/no-structure.png)
![(2Z)-7-(diethylamino)-2-{[3-(trifluoromethyl)phenyl]imino}-2H-chromene-3-carboxamide](/img/structure/B2534125.png)
![3-(tert-butyl)-9-methyl-1,7-dipropyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2534130.png)

![N-(2,4-dimethylphenyl)-2-[(5E)-5-[(4-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]acetamide](/img/structure/B2534136.png)
![2-(8-(cyclohexylthio)-3-oxo-[1,2,4]triazolo[4,3-a]pyrazin-2(3H)-yl)-N-(3-fluoro-4-methylphenyl)acetamide](/img/structure/B2534137.png)


![N-[4-(methoxycarbonyl)-2-nitrophenyl]-beta-alanine](/img/structure/B2534141.png)